molecular formula C14H17N3OS B2772853 4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline CAS No. 890093-74-0

4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline

Cat. No. B2772853
CAS RN: 890093-74-0
M. Wt: 275.37
InChI Key: AROIUJGUYGXUOW-UHFFFAOYSA-N
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Description

4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazole-based small molecule that has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

Polymer-Supported Syntheses of Heterocycles

Polymer-supported synthesis (SPS) techniques have been pivotal in preparing oxazine and thiazine derivatives, including those related to the chemical family of "4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline." These methods enable the creation of compounds with variously functionalized oxazine and thiazine scaffolds. SPS facilitates the generation of diverse compounds bearing functionalized 1,2-oxazine, 1,3-oxazine, or 1,4-oxazine scaffolds and their corresponding thiazines, highlighting the continuous expansion of this field, particularly in the stereoselective synthesis of morpholines (Králová, Ručilová, & Soural, 2018).

Synthesis and Structural Properties of Novel Substituted Thiazolidinones

The reaction of chloral with substituted anilines leading to the formation of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrates the synthetic versatility of thiazolidinone scaffolds. This pathway opens avenues for exploring intermediate compounds that could be synthesized from chloral and amines, providing insights into the conformation and structural properties of the resulting products (Issac & Tierney, 1996).

Anticancer Drug Design with 4-Thiazolidinone-Bearing Hybrid Molecules

The research into 4-thiazolidinone-bearing hybrid molecules for anticancer drug design has been significant. These studies emphasize the application of molecular hybridization methodologies and strategies in designing small molecules as potential anticancer agents. The focus on scaffold hybridization, hybrid-pharmacophore approaches, and analogue-based drug design showcases the importance of 4-thiazolidinone cores in developing new therapeutic agents (Roszczenko et al., 2022).

properties

IUPAC Name

4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c15-12-3-1-11(2-4-12)14-16-13(10-19-14)9-17-5-7-18-8-6-17/h1-4,10H,5-9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROIUJGUYGXUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CSC(=N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline

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